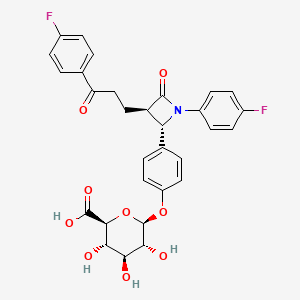

Ezetimibe ketone glucuronide

Description

Contextualization of Ezetimibe (B1671841) Biotransformation Pathways

The biotransformation of ezetimibe is a rapid and extensive process primarily occurring in the small intestine and liver. fda.gov The main pathway is a phase II conjugation reaction known as glucuronidation. fda.govdrugbank.com This process involves the attachment of glucuronic acid to ezetimibe's phenolic hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A3, and UGT2B15. drugbank.compharmgkb.org The result of this primary pathway is the formation of ezetimibe-glucuronide (B19564) (SCH 60663), which is the major and pharmacologically active metabolite of ezetimibe. nih.govoup.com This active metabolite, along with the parent drug, undergoes enterohepatic recycling, which contributes to its long half-life of approximately 22 hours. nih.govwikipedia.org

In addition to this major glucuronidation pathway, ezetimibe also undergoes minor oxidative metabolism, which is a phase I reaction. fda.govdrugbank.com This oxidative pathway leads to the formation of other metabolites, including ezetimibe ketone (SCH 57871), through the oxidation of the secondary alcohol on the hydroxypropyl side chain. drugbank.comnih.gov

Identification and Characterization of Ezetimibe Ketone Glucuronide as a Minor Metabolite

This compound (SCH 57871 glucuronide) is formed through the subsequent glucuronidation of the ezetimibe ketone metabolite. researchgate.net This compound has been identified as a minor metabolite in human urine. researchgate.net Its presence indicates that the ketone metabolite of ezetimibe can also undergo phase II metabolism.

Detailed studies have characterized this compound. In one study involving the administration of radiolabeled ezetimibe to healthy male volunteers, a minor peak consistent with the glucuronide conjugate of the ketone metabolite was detected in urine, accounting for less than 1% of the administered dose. researchgate.net The molecular formula for this compound is C₃₀H₂₇F₂NO₉, and its molecular weight is approximately 583.53 g/mol . fda.govnih.gov

Data Tables

Table 1: Key Compounds in the Ezetimibe Metabolome

| Compound Name | CAS Number | Molecular Formula | Role in Metabolism |

| Ezetimibe | 163222-33-1 | C₂₄H₂₁F₂NO₃ | Parent Drug |

| Ezetimibe-glucuronide | 190448-57-8 | C₃₀H₂₉F₂NO₉ | Major, Active Metabolite |

| Ezetimibe Ketone | 191330-56-0 | C₂₄H₁₉F₂NO₃ | Intermediate Metabolite |

| This compound | 861404-71-9 | C₃₀H₂₇F₂NO₉ | Minor Metabolite |

| Ezetimibe Hydroxy Glucuronide | 536709-33-8 | C₃₀H₂₉F₂NO₉ | Minor Metabolite |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | SCH 57871 glucuronide |

| Molecular Formula | C₃₀H₂₇F₂NO₉ |

| Molecular Weight | 583.53 g/mol |

| Systematic Name | (2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Structure

3D Structure

Properties

CAS No. |

861404-71-9 |

|---|---|

Molecular Formula |

C30H27F2NO9 |

Molecular Weight |

583.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H27F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21,23-27,30,35-37H,13-14H2,(H,39,40)/t21-,23-,24+,25+,26-,27+,30-/m1/s1 |

InChI Key |

YLCUCLKTGSVDDA-QUIDQPAHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Elucidation of Ezetimibe Ketone Glucuronide Formation Pathways

Precursor Identification: Ezetimibe (B1671841) Ketone (SCH 57871)

The immediate precursor to ezetimibe ketone glucuronide is ezetimibe ketone, a distinct metabolic entity.

Glucuronidation of Ezetimibe Ketone (Phase II Conjugation Reaction)

Following its formation, ezetimibe ketone (SCH 57871) is susceptible to Phase II conjugation, a process that typically increases the water solubility of a metabolite to facilitate its excretion.

The ketone metabolite undergoes glucuronidation to form this compound. fda.govresearchgate.net This reaction involves the covalent attachment of glucuronic acid to the metabolite. While the specific UDP-glucuronosyltransferase (UGT) isoenzymes responsible for the glucuronidation of the ketone metabolite are not explicitly detailed in published literature, the glucuronidation of the parent ezetimibe molecule is well-documented. The primary UGT enzymes involved in the glucuronidation of ezetimibe are UGT1A1, UGT1A3, and UGT2B15. drughunter.comdrugbank.comnih.govpharmgkb.org It is plausible that these or other UGT enzymes are also responsible for the conjugation of the ketone metabolite. This process is a classic example of a Phase II metabolic reaction, which serves to detoxify and eliminate xenobiotic compounds. drughunter.com

The metabolism of ezetimibe is known to occur predominantly in the small intestine and the liver. drugbank.comnih.govmdpi.comnih.goviosrjournals.org Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized in these tissues. nih.govnih.gov Therefore, it is within these organ-specific and cellular environments, specifically within the microsomes of enterocytes and hepatocytes, that the formation of ezetimibe ketone and its subsequent glucuronidation are presumed to occur. drugbank.comnih.gov The presence of this compound in urine further confirms its formation within the body and subsequent systemic circulation prior to renal excretion. researchgate.net

Quantitative Contribution to the Overall Metabolite Profile

An essential aspect of understanding metabolic pathways is the quantitative assessment of each metabolite's contribution.

This compound is definitively classified as a low-abundance or minor metabolite of ezetimibe. researchgate.net Studies involving the administration of radiolabeled ezetimibe to healthy volunteers have provided quantitative data to support this classification. In these studies, a minor peak was detected in urine whose identity was consistent with the glucuronide conjugate of the ketone metabolite (SCH 57871). researchgate.net This metabolite represented less than 1% of the administered dose. researchgate.net The precursor, ezetimibe ketone (SCH 57871), was also found to be a minor component, accounting for no more than 3.2% of the dose in fecal samples. researchgate.net

Advanced Analytical Methodologies for Ezetimibe Ketone Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of ezetimibe (B1671841) ketone glucuronide from its parent compound and other related metabolites. The choice of technique depends on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust technique for the simultaneous separation of ezetimibe and its various metabolites. A gradient HPLC method has been successfully developed to separate ezetimibe (EZM), ezetimibe ketone (EZM-K), ezetimibe glucuronide (EZM-G), and ezetimibe ketone glucuronide (EZM-KG). nih.govresearchgate.net

The chromatographic separation can be achieved on a C18 column using a gradient elution system. nih.govresearchgate.net This system may consist of a mobile phase containing 0.05 M formic acid, acetonitrile (B52724), methanol, and water, delivered at a flow rate of 1.0 mL/min. nih.govresearchgate.net Detection of the separated compounds is typically performed at a UV wavelength of 250 nm. nih.govresearchgate.net In one such method, the nominal retention times for the different compounds were clearly distinguished, demonstrating the method's capability for simultaneous analysis. nih.govresearchgate.net

| Compound | Nominal Retention Time (minutes) |

|---|---|

| Theophylline (Internal Standard) | 9.39 |

| Ezetimibe Glucuronide (EZM-G) | 24.23 |

| This compound (EZM-KG) | 27.82 |

| Ezetimibe (EZM) | 29.04 |

| Ezetimibe Ketone (EZM-K) | 30.56 |

For higher sensitivity and selectivity, particularly in complex biological fluids like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net These methods typically utilize a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer for detection. nih.gov

Analytes are often ionized using electrospray ionization (ESI) in the negative ion mode, which is particularly effective for glucuronidated compounds. nih.govresearchgate.net Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov While specific transitions for this compound are not widely published, methods developed for the primary metabolite, ezetimibe glucuronide, provide a framework. For instance, the mass transition pair of m/z 584.5→271.0 is used for ezetimibe glucuronide (EZM-G). nih.gov A minor metabolite peak with a mass-to-charge ratio (m/z) of 582 has been identified as being consistent with the glucuronide conjugate of the ezetimibe ketone metabolite. researchgate.net

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Ezetimibe (EZM) | Negative | 408.4 | 271.0 |

| Ezetimibe Glucuronide (EZM-G) | Negative | 584.5 | 271.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not the primary choice for analyzing non-volatile and thermally labile compounds like glucuronide metabolites. The high molecular weight and polarity of this compound make it unsuitable for direct GC-MS analysis. However, GC-MS can be employed for related compounds following a crucial derivatization step to increase their volatility and thermal stability. nih.gov

For example, a GC-MS method for the parent compound, ezetimibe, was developed that involved derivatization with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), a silylating reagent. nih.gov This process replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, resulting in a less polar and more volatile derivative suitable for GC analysis. nih.gov Such a strategy could theoretically be adapted for this compound, although it would be a complex procedure requiring careful optimization of the derivatization reaction conditions, including temperature, time, and catalysts. nih.gov The complexity and potential for incomplete derivatization often lead researchers to prefer LC-MS/MS for glucuronidated metabolites. oup.com

Optimized Sample Preparation and Extraction Strategies from Biological Matrices

Effective sample preparation is critical to remove interfering substances from biological matrices like plasma and bile, thereby improving the accuracy and sensitivity of the analytical method. researchgate.netnih.gov

Protein Precipitation (PPT): This is a straightforward method used to remove proteins from plasma or serum samples. It often involves adding a solvent like acetonitrile. In one method, deproteinization was achieved by adding acetonitrile containing 25% perchloric acid to the sample. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubilities in two immiscible liquid phases. For the analysis of ezetimibe, liquid-liquid extraction with methyl t-butyl ether has been successfully used. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup and concentration. It involves passing the liquid sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. This technique has been employed to purify ezetimibe and its glucuronide metabolite from human plasma without requiring a hydrolysis step. nih.gov

Methodological Validation Parameters for this compound Assay (e.g., sensitivity, linearity, recovery, precision)

The validation of any analytical method is essential to ensure its reliability, reproducibility, and accuracy for its intended purpose. While specific validation data for this compound is scarce due to the lack of an available reference standard in some studies, the parameters established for the parent drug and its major glucuronide metabolite serve as a benchmark. researchgate.net

Key validation parameters include:

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For ezetimibe, LLOQ values have been reported in the range of 0.1 ng/mL, and for ezetimibe glucuronide, around 0.5 ng/mL. nih.gov

Linearity: This establishes the concentration range over which the analytical method provides a response that is directly proportional to the analyte concentration. Typical linear ranges are 0.1-20 ng/mL for ezetimibe and 0.5-200 ng/mL for ezetimibe glucuronide. nih.gov

Recovery: Extraction recovery measures the efficiency of the sample preparation process. Average extraction efficiencies for ezetimibe and its glucuronide metabolite have been reported to be greater than 75-80%. researchgate.net

Precision: Precision is assessed by determining the closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (within-run) and inter-day (between-run) levels. For ezetimibe glucuronide, within- and between-run precision values have been reported to be no more than 9.0% and 8.7%, respectively. nih.gov

| Parameter | Ezetimibe (EZM) | Ezetimibe Glucuronide (EZM-G) |

|---|---|---|

| Linearity Range (ng/mL) | 0.1 - 20 | 0.5 - 200 |

| Within-run Precision (%RSD) | ≤ 8.6% | ≤ 9.0% |

| Between-run Precision (%RSD) | ≤ 12.8% | ≤ 8.7% |

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatographic techniques are used for separation and quantification, spectroscopic methods, particularly mass spectrometry, are indispensable for the structural elucidation and confirmation of metabolites like this compound.

Tandem mass spectrometry (MS/MS), as part of an LC-MS/MS system, provides structural information through controlled fragmentation of the precursor ion. By analyzing the resulting product ion spectrum (or "fingerprint"), chemists can deduce the structure of the metabolite. The identification of a urinary metabolite peak with a mass-to-charge ratio (m/z) of 582 was deemed consistent with the structure of the glucuronide conjugate of the ezetimibe ketone metabolite, demonstrating the power of mass spectrometry in metabolite identification. researchgate.net High-resolution mass spectrometry (HRMS) can further enhance structural confirmation by providing a highly accurate mass measurement of the molecule, which allows for the determination of its elemental formula with a high degree of confidence.

In Vitro and Ex Vivo Investigations of Ezetimibe Ketone Glucuronide Metabolism

Enzyme Kinetic Characterization in Microsomal and Recombinant Enzyme Systems

The glucuronidation of ezetimibe (B1671841) is a primary metabolic pathway, extensively studied in various in vitro systems to characterize the enzymes involved and their kinetic properties. nih.gov This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes located in the intestine and liver. wjgnet.com

Enzyme kinetic studies for the formation of ezetimibe glucuronide have been conducted using intestinal microsomes from various species. These studies typically determine the maximal reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half of Vmax. The formation of ezetimibe glucuronide follows the Michaelis-Menten kinetic model. nih.gov

In human intestinal microsomes, the Vmax for ezetimibe glucuronide formation has been recorded at 1.90 ± 0.08 nmol/mg/min, with a Km value of 1.33 ± 0.36 µM. nih.gov The intrinsic clearance (Vmax/Km), a measure of the enzyme's efficiency, was calculated to be 1.43 ± 0.01 µL/min/mg. nih.gov

Below is an interactive data table summarizing the kinetic parameters for ezetimibe glucuronidation in human intestinal microsomes.

| Parameter | Value |

|---|---|

| Vmax (nmol/mg/min) | 1.90 ± 0.08 |

| Km (µM) | 1.33 ± 0.36 |

| Intrinsic Clearance (Vmax/Km) (µL/min/mg) | 1.43 ± 0.01 |

Comparative Metabolic Rates Across Diverse Biological Systems

The rate of ezetimibe glucuronidation exhibits significant variability across different species and within different biological models, such as hepatic and intestinal systems.

Significant differences in the rate of ezetimibe glucuronidation have been observed in intestinal microsomes from humans, rats, mice, monkeys, and dogs. nih.gov Kinetic studies revealed that the maximal metabolic rate (Vmax) was highest in monkeys, followed by rats, mice, humans, and dogs. nih.govresearchgate.net Specifically, the Vmax in monkey intestinal microsomes was 3.87 ± 0.22 nmol/mg/min, which was significantly different from the other species studied. nih.gov

The Km values also varied among species. For instance, the Km in male Cynomolgus monkey intestine was 8.01 ± 1.60 µM, which is significantly higher than in other species. researchgate.net In contrast, the Km value in rat intestine was 4.10 ± 1.03 µM, and in male CD-1 mouse intestine, it was 0.58 ± 0.19 µM. nih.govresearchgate.net The intrinsic clearance (CLint) showed an 8.17-fold difference among these species, with the order being mouse > dog > human > rat = monkey. nih.govresearchgate.net

The following interactive data table provides a comparative summary of the kinetic parameters for ezetimibe glucuronidation across different species.

| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) |

|---|---|---|---|

| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |

| Rat | 2.40 ± 0.148 | 4.10 ± 1.03 | 0.58 ± 0.01 |

| Mouse | 2.23 ± 0.10 | 0.58 ± 0.19 | 3.84 ± 0.01 |

| Monkey (Cynomolgus) | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 |

| Dog (Beagle) | 1.19 ± 0.06 | 2.59 ± 0.64 | 2.17 ± 0.01 |

In vitro studies utilizing human liver and intestinal microsomes have demonstrated that ezetimibe is rapidly metabolized into its glucuronide form. researchgate.net The intestine is considered a major site for the metabolism of orally administered ezetimibe. researchgate.net Studies with rat liver S9 fractions have shown that the conversion of ezetimibe to its phenolic glucuronide is concentration-dependent. mdpi.comnih.gov In a model of hepatic impairment, the formation of ezetimibe glucuronide in rat liver S9 fractions was decreased, indicating the liver's significant role in its metabolism. mdpi.comnih.gov

Cellular and Tissue-Level Biotransformation Studies (e.g., isolated hepatocytes, enterocytes)

Cellular-level studies provide further insight into the biotransformation of ezetimibe. In isolated rat hepatocytes, the uptake of ezetimibe appears to occur via passive diffusion. nih.gov In contrast, the uptake of its primary metabolite, ezetimibe glucuronide, into rat hepatocytes is an active process mediated by transporters. nih.gov This indicates that while the parent drug can readily enter liver cells, the transport of its glucuronidated metabolite is a more regulated process. After oral administration, ezetimibe undergoes rapid monoglucuronidation in enterocytes and the liver during its first pass.

Enzymatic Synthesis and Biocatalytic Production of Ezetimibe Ketone Glucuronide and Its Precursors

Chemoenzymatic Synthesis Strategies for Ezetimibe (B1671841) Ketone Glucuronide

Direct chemoenzymatic synthesis strategies for ezetimibe ketone glucuronide have not been documented in scientific literature. Research in this area has primarily concentrated on the glucuronidation of the parent drug, ezetimibe. The synthesis of ezetimibe's primary active metabolite, a phenolic glucuronide (SCH 60663), is a critical step in its mechanism of action. This biotransformation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

In laboratory and industrial settings, the production of glucuronide metabolites often involves a chemoenzymatic approach where the precursor molecule is synthesized chemically, and the final glucuronidation step is performed enzymatically using UGTs. This process leverages the high selectivity of enzymes to attach the glucuronic acid moiety to a specific position on the aglycone (in this case, ezetimibe), a transformation that can be challenging to achieve with high precision through purely chemical methods. The synthesis of the ezetimibe ketone precursor itself can be accomplished via chemical synthesis or through microbial oxidation of ezetimibe. nih.govnih.gov

Application of Recombinant Enzymes for Selective Biotransformation

The application of recombinant enzymes is central to the selective production of ezetimibe metabolites. While there is no specific data on recombinant enzymes for the production of this compound, their use in the glucuronidation of ezetimibe is well-established. Studies have identified specific human UGT isoforms responsible for this transformation. Recombinant versions of these enzymes are used in vitro to study metabolic pathways and to synthesize metabolite standards.

The primary glucuronidation of ezetimibe occurs at the phenolic hydroxyl group, and to a lesser extent, at the benzylic hydroxyl group. nih.gov Research using a panel of recombinant human UGT enzymes has precisely identified the isoforms that catalyze these reactions. UGT1A1, UGT1A3, and UGT2B15 have all demonstrated catalytic activity in the formation of the phenolic glucuronide of ezetimibe (SCH 60663). nih.govsemanticscholar.org In contrast, the benzylic glucuronide (SCH 488128) is formed exclusively by UGT2B7. nih.gov This high degree of specificity underscores the utility of recombinant enzymes in producing specific metabolites.

Conversely, recombinant ketoreductases (KREDs) and carbonyl reductases are employed for the synthesis of ezetimibe itself from ketone precursors. nih.govresearchgate.netgoogle.com These enzymes catalyze the stereoselective reduction of a ketone group to a specific chiral alcohol, a key step in establishing the correct stereochemistry of the final ezetimibe molecule. nih.govgoogle.com For instance, recombinant E. coli expressing carbonyl reductase and glucose dehydrogenase have been used to convert the precursor (4S)-3-[5-(4-fluorophenyl)-1,5-dioxophentyl]-4-phenyl-1,3-oxazolidin-2-one (ET-4) into a chiral alcohol intermediate with high yield and enantiomeric excess. nih.gov

| Enzyme Isoform | Metabolite Produced | Metabolite Name | Reference |

|---|---|---|---|

| UGT1A1 | Phenolic Glucuronide | SCH 60663 | nih.gov |

| UGT1A3 | Phenolic Glucuronide | SCH 60663 | nih.gov |

| UGT2B15 | Phenolic Glucuronide | SCH 60663 | nih.gov |

| UGT2B7 | Benzylic Glucuronide | SCH 488128 | nih.gov |

Microbial Biotransformation Potential for Metabolite Production

Microbial biotransformation offers a promising avenue for producing drug metabolites, including those of ezetimibe. While the microbial production of this compound has not been reported, studies have demonstrated the potential of fungi to produce the ezetimibe ketone precursor from the parent drug. nih.govresearchgate.net

Fermentation of ezetimibe with the fungus Beauveria bassiana resulted in the production of (3R, 4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl) azetidin-2-one (B1220530), which is ezetimibe ketone. nih.govresearchgate.net This transformation involves the oxidation of the secondary alcohol on the side chain of ezetimibe to a ketone. This demonstrates the capability of microbial systems to perform key oxidative reactions relevant to the synthesis of ezetimibe's phase-I metabolites. nih.govresearchgate.netmedchemexpress.com

Although the subsequent glucuronidation of this ketone metabolite by the same microbial systems was not observed, the study highlighted the potential of these fungi to metabolize drugs that are typically substrates for the UGT system in mammals. nih.gov This suggests that with further strain engineering or different screening approaches, microbial systems could potentially be developed to perform both the oxidation and subsequent glucuronidation steps.

Other microbial systems have been explored for reactions involving ezetimibe precursors. For example, microorganisms such as Rhodococcus fascians have been used for the stereoselective reduction of a protected ketone intermediate (BZT-ketone) to the corresponding alcohol needed for ezetimibe synthesis. google.com

| Microorganism | Metabolite Produced | Yield | Reference |

|---|---|---|---|

| Beauveria bassiana | (3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl) allyl)-4-(4-hydroxyphenyl) azetidin-2-one | 15.8% | nih.gov |

| (3R, 4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl) azetidin-2-one (Ezetimibe Ketone) | 6.5% | nih.gov | |

| Cunninghamella blakesleeana | (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl) propyl)-4-(4-hydroxyphenyl) azetidin-2-one | 5.2% (combined) | nih.gov |

| (2R,5S)-N, 5-bis (4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl) pentanamide | nih.gov |

Research on the Biological Significance of Ezetimibe Ketone Glucuronide Pre Clinical Focus

In Vitro Bioactivity Assessment and Molecular Interactions

Emerging Research Avenues and Methodological Challenges for Ezetimibe Ketone Glucuronide

Investigation of Stereoisomers and Chiral Aspects of Ezetimibe (B1671841) Ketone Glucuronide

Ezetimibe possesses three chiral centers, giving rise to the possibility of eight stereoisomers. nih.gov The specific stereochemistry of Ezetimibe is crucial for its pharmacological activity. The formation of Ezetimibe ketone introduces an additional consideration regarding the stereochemical integrity of the molecule. While the ketone formation itself does not create a new chiral center, the spatial arrangement of the existing chiral centers in the precursor Ezetimibe molecule dictates the stereochemistry of the resulting ketone.

Consequently, Ezetimibe ketone can exist as multiple stereoisomers, and the subsequent glucuronidation of these isomers would lead to a corresponding mixture of Ezetimibe ketone glucuronide stereoisomers. The biological activity and metabolic fate of each of these stereoisomers may differ significantly. However, research specifically isolating and characterizing the individual stereoisomers of this compound is currently limited. The development of stereoselective analytical methods, such as chiral chromatography, is a critical first step to separate and quantify these isomers in biological matrices. nih.gov Understanding the stereospecific metabolism of Ezetimibe to its ketone metabolite and the subsequent glucuronidation is essential for a complete picture of its pharmacology.

Table 1: Potential Stereoisomers of Ezetimibe Ketone

| Stereoisomer Configuration | Precursor Ezetimibe Stereochemistry |

| (3R,4S)-Ezetimibe Ketone | (3R,4S,3'S)-Ezetimibe |

| (3S,4R)-Ezetimibe Ketone | (3S,4R,3'R)-Ezetimibe |

| Other potential isomers | Other stereoisomers of Ezetimibe |

Advanced Structural Characterization and Conformational Analysis

The definitive structural elucidation of this compound and its stereoisomers requires advanced analytical techniques. While mass spectrometry has been used to identify a minor metabolite consistent with a glucuronide conjugate of an Ezetimibe ketone metabolite, detailed structural information remains scarce. clinpgx.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition.

Further fragmentation analysis (MS/MS) can help in identifying the core structure and the position of the glucuronide moiety. However, to unambiguously determine the stereochemistry and the three-dimensional conformation of the molecule, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Obtaining sufficient quantities of the purified metabolite for such analyses presents a significant challenge due to its low abundance in biological samples. Computational methods, such as molecular modeling and conformational analysis, can complement experimental data by predicting the most stable three-dimensional structures and providing insights into the molecule's flexibility and potential interactions with biological targets.

Development of Predictive In Silico Models for this compound Formation and Disposition

Given the challenges in isolating and characterizing this compound experimentally, in silico modeling presents a valuable approach to predict its formation and disposition. The primary metabolic pathway for Ezetimibe is glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Predictive models for UGT activity towards the Ezetimibe ketone could help in identifying the specific UGT isoforms involved and estimating the rate of formation of the glucuronide conjugate. nih.gov

Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of Ezetimibe and its metabolites. A joint population pharmacokinetic model has been successfully developed for Ezetimibe and its primary glucuronide metabolite, which could potentially be extended to include the ketone glucuronide. nih.gov Such models can help in predicting the plasma and tissue concentrations of this minor metabolite under different physiological conditions and in identifying potential drug-drug interactions that may affect its formation or elimination. The development and validation of these in silico models, however, require at least some experimental data for calibration and verification, which is currently a limiting factor.

Identification and Characterization of Unexplored Metabolic Pathways and Novel Metabolites of Ezetimibe Ketone

The metabolic fate of Ezetimibe ketone itself is not fully understood. While glucuronidation is a known pathway, other enzymatic transformations could also occur, leading to the formation of novel metabolites. For instance, the ketone group could be subject to reduction, potentially back to the hydroxyl group of Ezetimibe, or to other stereoisomeric alcohols. It could also undergo further oxidation or other phase I or phase II metabolic reactions.

Table 2: Investigational Approaches for Ezetimibe Ketone Metabolism

| Research Area | Methodologies | Challenges |

| Stereoisomer Analysis | Chiral HPLC, Chiral SFC, Mass Spectrometry | Low abundance of metabolites, lack of reference standards |

| Structural Characterization | High-Resolution Mass Spectrometry, NMR Spectroscopy | Isolation of sufficient quantities of pure metabolite |

| Predictive Modeling | PBPK modeling, UGT activity prediction | Lack of experimental data for model validation |

| Novel Metabolite Discovery | Metabolomics (LC-HRMS), Isotope tracing studies | Differentiating from background noise, structural elucidation of trace metabolites |

Q & A

Basic Research Questions

Q. How can researchers distinguish between ezetimibe and its ketone glucuronide metabolite in pharmacokinetic studies?

- Methodological Answer : Structural differentiation is achieved via liquid chromatography–tandem mass spectrometry (LC-MS/MS), leveraging differences in molecular weight (ezetimibe: 409.4 g/mol; glucuronide: 585.6 g/mol) and fragmentation patterns. The glucuronide metabolite retains the parent drug’s azetidinone core but includes a β-D-glucopyranuronic acid moiety, detectable via reversed-phase chromatography with mass transitions specific to glucuronide conjugates .

Q. What is the role of ezetimibe ketone glucuronide in cholesterol absorption inhibition?

- Methodological Answer : The glucuronide metabolite retains pharmacological activity by inhibiting the NPC1L1 transporter in the intestinal lumen. Studies in rodent models show that intraduodenal administration of the glucuronide reduces cholesterol absorption with potency comparable to ezetimibe, suggesting its contribution to sustained efficacy via enterohepatic recycling .

Q. How do enterohepatic recycling and plasma concentration profiles impact experimental design for ezetimibe glucuronide studies?

- Methodological Answer : Enterohepatic recycling results in multiple plasma concentration peaks, necessitating extended sampling periods (≥240 hours) to capture elimination kinetics. Researchers should account for biliary excretion (78% fecal recovery) and renal clearance (11% urinary excretion) when designing bioavailability or tissue distribution studies .

Advanced Research Questions

Q. What methodological challenges arise in quantifying this compound in human plasma, and how are they resolved?

- Methodological Answer : Co-elution of the glucuronide with endogenous compounds and instability in biological matrices require optimized sample preparation (e.g., protein precipitation with acetonitrile and acidification to pH 4–5). LC-MS/MS methods using deuterated internal standards (e.g., benzyl paraben) improve sensitivity, achieving lower limits of quantification (LLOQ) of 0.1 ng/mL .

Q. How do contradictory findings about the glucuronide’s activity in rodent vs. human models inform translational research?

- Methodological Answer : In rodents, the glucuronide directly inhibits NPC1L1, but in humans, its efficacy may depend on biliary efflux efficiency. Researchers must validate activity in human enterocyte models or patient-derived organoids, particularly in diseases like NASH, where impaired biliary excretion could reduce therapeutic effects .

Q. What experimental considerations are critical for studying UGT1A1 polymorphism effects on ezetimibe glucuronide metabolism?

- Methodological Answer : Genotyping for UGT1A1*28 (associated with reduced enzyme activity) is essential in pharmacokinetic cohorts. In vitro assays using human hepatocytes or recombinant UGT isoforms can quantify metabolic rates, while population pharmacokinetic models should adjust for polymorphism-driven variability in glucuronide systemic exposure .

Q. How can researchers address discrepancies in reported plasma half-lives of ezetimibe glucuronide across species?

- Methodological Answer : Species-specific differences in enterohepatic recycling efficiency (e.g., faster biliary clearance in rats vs. humans) require cross-validation using chimeric liver-humanized mouse models. Simultaneous measurement of parent drug and metabolite in plasma and bile clarifies interspecies variability .

Data Contradiction Analysis

Q. Why do some studies report minimal oxidative metabolism of ezetimibe glucuronide, while others identify UGT-independent pathways?

- Analysis : Discrepancies arise from model-specific conditions. Human studies predominantly show phase II glucuronidation (>90%), but in vitro microsomal assays may detect minor oxidative metabolites (e.g., CYP3A4-mediated) under high substrate concentrations. Researchers should contextualize findings using clinical samples and multi-omics approaches (e.g., metabolomics) .

Experimental Design Tables

| Parameter | Ezetimibe | This compound | Evidence |

|---|---|---|---|

| Plasma Half-life (h) | ~22 | ~22 | |

| Major Excretion Route | Feces (69%) | Feces (78%), Urine (9%) | |

| Protein Binding (%) | >90 | 88–92 | |

| Active Metabolite | No | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.